1-(3-Hydroxy-4-nitrophenyl)ethanone
Overview
Description
1-(3-Hydroxy-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4. It is also known by other names such as 4’-Hydroxy-3’-Nitro acetophenone and 4-Hydroxy-3-nitroacetophenone . This compound is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxy-4-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 4-hydroxy-3-nitroacetophenone in chloroform or acetic acid . Another method includes the reaction of trifluoroacetic anhydride on 4-methylthioresorcinol with aluminum chloride in ethylene dichloride at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives depending on the substituent used.
Scientific Research Applications
1-(3-Hydroxy-4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitroacetophenone: Similar structure with a hydroxy and nitro group on the phenyl ring.
3-Hydroxy-4-nitrobenzaldehyde: Contains an aldehyde group instead of an ethanone group.
4-Hydroxy-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an ethanone group.
Uniqueness
1-(3-Hydroxy-4-nitrophenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethanone group differentiates it from other similar compounds, providing unique properties for various chemical reactions and applications.
Properties
IUPAC Name |
1-(3-hydroxy-4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMRIVCXMLBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617310 | |
Record name | 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89942-63-2 | |
Record name | 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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